6-(Methylsulfonyl)nicotinonitrile

Vue d'ensemble

Description

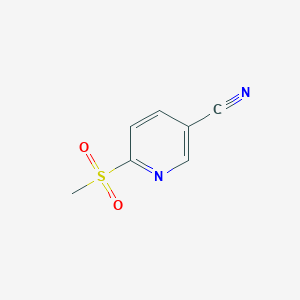

6-(Methylsulfonyl)nicotinonitrile is a chemical compound with the molecular formula C₇H₆N₂O₂S and a molecular weight of 182.2 g/mol. This compound has been the subject of research in various fields of science, including medicine, biotechnology, and materials science.

Méthodes De Préparation

The preparation of 6-(Methylsulfonyl)nicotinonitrile typically involves synthetic routes that include the use of nicotinonitrile derivatives. One common method involves the treatment of nicotinonitrile derivatives with specific reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

6-(Methylsulfonyl)nicotinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl bromoacetate, chloroacetic acid, and chloroacetonitrile . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

6-(Methylsulfonyl)nicotinonitrile exhibits significant biological activity, making it a candidate for pharmaceutical development. Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors, which are vital in neurological processes. Research indicates that compounds with similar structures can possess anti-inflammatory and analgesic properties, positioning this compound as a promising therapeutic agent.

- Interaction with Biomolecules : The compound can react with thiol-containing biomolecules such as cysteine and glutathione, forming stable adducts. This reactivity is crucial for understanding its potential therapeutic effects and toxicity profiles.

- Potential Therapeutic Uses : Initial studies suggest that this compound may exhibit anti-inflammatory effects, which could be explored further in drug development.

Chemical Reactivity

The chemical reactivity of this compound primarily involves nucleophilic substitution reactions. The methylsulfonyl group enhances its electrophilic character, allowing it to participate in various chemical reactions that could lead to novel therapeutic compounds.

Anticancer Properties

A study focused on the anticancer effects of this compound demonstrated its ability to inhibit the growth of cancer cells. The compound was shown to induce apoptosis in specific cancer cell lines, suggesting a mechanism that warrants further investigation for potential cancer therapies .

Anti-inflammatory Activity

Research has indicated that derivatives of nicotinonitrile, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit COX-2 activity more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives for treating inflammatory conditions .

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinic Acid | Pyridine derivative | Contains a carboxylic acid group |

| 6-(Methylthio)nicotinonitrile | Pyridine derivative | Contains a methylthio group |

| 3-Pyridinemethanol | Pyridine derivative | Hydroxymethyl substitution at position 3 |

| 2-Methylpyridine | Pyridine derivative | Methyl substitution at position 2 |

The unique aspect of this compound lies in its specific functionalization at the sixth position of the nicotinonitrile framework with a methylsulfonyl group, enhancing its electrophilic character compared to other derivatives.

Mécanisme D'action

The mechanism of action of 6-(Methylsulfonyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

6-(Methylsulfonyl)nicotinonitrile can be compared with other similar compounds, such as 2-(methylsulfonyl)-6-(2-thienyl)nicotinonitrile . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various scientific research applications.

Activité Biologique

6-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-68-5) is a chemical compound belonging to the nicotinonitrile family, characterized by a methylsulfonyl group at the 6-position of the pyridine ring. This unique structural feature enhances its electrophilic properties and potential interactions with biological molecules, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₂S. Its structure can be summarized as follows:

- Pyridine Ring : Central to its reactivity and biological activity.

- Methylsulfonyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions.

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : It has shown promising effects against various bacterial strains, potentially through mechanisms involving inhibition of protein synthesis and disruption of cell wall integrity.

- Anti-inflammatory Properties : Similar compounds have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with thiol-containing biomolecules such as glutathione and cysteine. These interactions may lead to the formation of stable adducts, influencing cellular functions and offering protective mechanisms against oxidative stress.

Interaction with Biological Molecules

The compound's reactivity profile indicates that it can form covalent bonds with thiols, which may alter biological functions or enhance protective responses in cells. Key interactions include:

- Covalent Bond Formation : Reacts with thiol groups leading to modified protein functions.

- Electrophilic Character : The methylsulfonyl group acts as an electrophile, facilitating nucleophilic attacks from biomolecules.

Antimicrobial Studies

Research has demonstrated that this compound possesses antibacterial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Assessments

In vitro cytotoxicity assessments against cancer cell lines (HepG2, DU145, MDA-MB-231) have shown that:

- IC50 values range from 1 to 5 µM for several derivatives, indicating significant antiproliferative effects.

Case Studies

-

Vibrio vulnificus Infection Model :

- Treatment with this compound significantly inhibited V. vulnificus-induced cytotoxicity in INT-407 cells.

- In vivo studies revealed an increased survival period in infected mice treated with the compound.

-

Biofilm Formation Inhibition :

- The compound demonstrated moderate-to-good antibiofilm activity against MRSA and other strains, which is crucial in preventing chronic infections.

Propriétés

IUPAC Name |

6-methylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWUYKLVNZNIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499366 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66154-68-5 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.